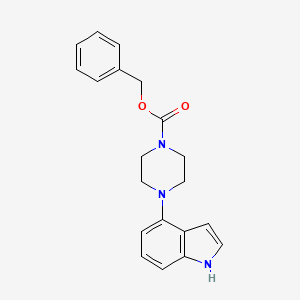
benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate is a complex organic compound that features an indole ring, a piperazine ring, and a benzyl group. The indole ring is a common structure in many biologically active compounds, including neurotransmitters and pharmaceuticals. The piperazine ring is often found in various drugs due to its ability to interact with biological targets. The combination of these structures in this compound makes it a compound of interest in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Hemetsberger reaction.
Formation of the Piperazine Ring: The piperazine ring is usually synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes.
Coupling Reactions: The indole and piperazine rings are then coupled using benzyl chloroformate as a reagent under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The benzyl group can further modulate the compound’s pharmacokinetic properties, such as its solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like serotonin and tryptophan, which also contain the indole ring.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate, which contain the piperazine ring.
Uniqueness
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate is unique due to the combination of the indole and piperazine rings with a benzyl group. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.
Propiedades
Fórmula molecular |
C20H21N3O2 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
benzyl 4-(1H-indol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H21N3O2/c24-20(25-15-16-5-2-1-3-6-16)23-13-11-22(12-14-23)19-8-4-7-18-17(19)9-10-21-18/h1-10,21H,11-15H2 |
Clave InChI |
BUPUBPJRPHJCCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















